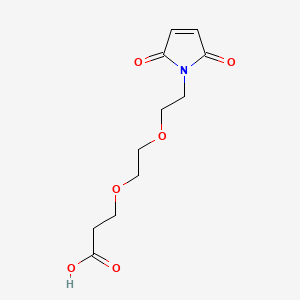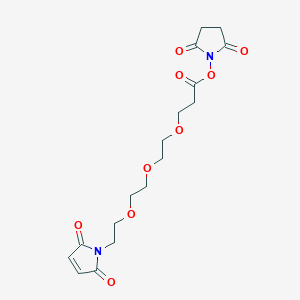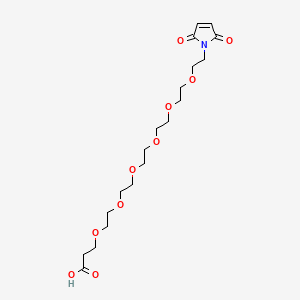
K-Ras(G12C)阻害剤6
説明
K-Ras(G12C)阻害剤6は、がん遺伝子K-Ras(G12C)変異を特異的に標的とする不可逆的阻害剤です。この変異は、非小細胞肺がん、大腸がん、膵臓がんなど、さまざまながんの共通のドライバーです。 この化合物は、天然ヌクレオチドの好みを逆転させて、グアノシン三リン酸よりもグアノシン二リン酸を好むようにし、それによってK-Rasタンパク質のがん遺伝子活性を阻害します .
科学的研究の応用
K-Ras(G12C) inhibitor 6 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the mechanisms of irreversible inhibition. In biology, it serves as a tool to investigate the role of K-Ras mutations in cellular signaling pathways. In medicine, K-Ras(G12C) inhibitor 6 is being explored as a potential therapeutic agent for treating cancers harboring the K-Ras(G12C) mutation. Clinical trials have shown promising results, with the compound demonstrating efficacy in reducing tumor growth and improving patient outcomes .
作用機序
K-Ras(G12C)阻害剤6は、K-Rasタンパク質の12位にあるシステイン残基に共有結合することで、その効果を発揮します。この結合により、タンパク質がグアノシン三リン酸と相互作用することができなくなり、がん遺伝子活性を阻害します。この化合物は、K-Rasの変異型を特異的に標的とするため、オフターゲット効果が最小限に抑えられます。 K-Ras活性の阻害は、がん細胞の増殖と生存に不可欠なRAF-MEK-ERK経路などの下流シグナル伝達経路の抑制につながります .
生化学分析
Biochemical Properties
K-Ras(G12C) inhibitor 6 interacts with the KRAS protein, specifically the G12C mutation . This mutation introduces a cysteine residue that has strong nucleophilicity, allowing the inhibitor to bind covalently . The binding specificity of K-Ras(G12C) inhibitor 6 is influenced by residues H95 and Y96 .
Cellular Effects
The compound exerts its effects on cells by inhibiting the KRAS protein, thereby affecting cell signaling pathways and gene expression . This can influence various cellular processes, including cellular metabolism .
Molecular Mechanism
K-Ras(G12C) inhibitor 6 exerts its effects at the molecular level by binding to the GDP-bound state of KRAS (G12C), exploiting the strong nucleophilicity of the acquired cysteine . This binding interaction inhibits the activity of the KRAS protein, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of K-Ras(G12C) inhibitor 6 can change over time in laboratory settings. For example, oxidation of KRAS G12C can occur readily both in vitro and in the cellular environment, preventing the covalent binding of certain inhibitors .
Dosage Effects in Animal Models
The effects of K-Ras(G12C) inhibitor 6 can vary with different dosages in animal models
Metabolic Pathways
Given its role in inhibiting the KRAS protein, it is likely that it interacts with enzymes and cofactors involved in cell signaling pathways .
Subcellular Localization
Given its target, the KRAS protein, it is likely that it localizes to the cell membrane where KRAS is typically found .
準備方法
合成経路と反応条件: K-Ras(G12C)阻害剤6の合成には、重要な中間体の調製から始まる複数のステップが含まれます。 一般的な経路の1つは、2,4-ジクロロフェノキシ酢酸とピペリジンを反応させて中間体を生成し、その後、特定の条件下で4-スルファニルブタンアミドとさらに反応させて最終生成物を得ることを含みます .
工業生産方法: this compoundの工業生産には、通常、高収率と高純度を確保するために、最適化された反応条件を使用して大規模合成が行われます。 このプロセスには、化合物の所望の品質を得るために、再結晶やクロマトグラフィーなどの厳格な精製ステップが含まれます .
化学反応の分析
反応の種類: K-Ras(G12C)阻害剤6は、スルファニル基やアミド基などの反応性官能基の存在により、主に置換反応を起こします。これらの反応は、K-Rasタンパク質への結合に不可欠です。
一般的な試薬と条件: this compoundの合成と修飾に使用される一般的な試薬には、ジクロロフェノキシ酢酸、ピペリジン、ジメチルスルホキシドやアセトニトリルなどのさまざまな溶媒が含まれます。 反応条件には、最適な反応速度と生成物の安定性を確保するために、制御された温度とpHレベルがしばしば含まれます .
生成される主要な生成物: This compoundを含む反応から生成される主要な生成物は、最終的な阻害剤化合物自体であり、これはK-Ras(G12C)変異に対する高い特異性と効力で特徴付けられます .
4. 科学研究への応用
This compoundは、特に化学、生物学、医学の分野で、科学研究において重要な応用があります。化学では、不可逆的阻害のメカニズムを研究するためのモデル化合物として使用されます。生物学では、細胞シグナル伝達経路におけるK-Ras変異の役割を調べるためのツールとして役立ちます。医学では、K-Ras(G12C)変異を保有するがんの治療のための潜在的な治療薬として、this compoundが検討されています。 臨床試験では、化合物が腫瘍の増殖を抑制し、患者の転帰を改善する有効性を示しており、有望な結果が出ています .
類似化合物との比較
K-Ras(G12C)阻害剤6は、K-Ras(G12C)変異に対する高い特異性と不可逆的結合においてユニークです。類似の化合物には、ソトラスチブやアダグラシブなどがあり、これらもK-Ras(G12C)変異を標的とするものの、化学構造や結合メカニズムが異なります。たとえば、ソトラスチブは、FDAが承認した最初のK-Ras(G12C)阻害剤であり、臨床的に有意な有効性を示しています。 一方、アダグラシブは、臨床試験で有望な結果を示しており、併用療法の可能性が検討されています .
類似化合物一覧:
- ソトラスチブ
- アダグラシブ
- RM-018
- RMC-6291
これらの化合物とthis compoundは、がん治療におけるK-Ras(G12C)変異がもたらす課題を克服することを目指した、新しいクラスの標的療法を表しています .
特性
IUPAC Name |
N-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]-4-sulfanylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O3S/c18-12-3-4-15(14(19)10-12)24-11-17(23)21-7-5-13(6-8-21)20-16(22)2-1-9-25/h3-4,10,13,25H,1-2,5-9,11H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXCEHMKUTXHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCCS)C(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143036 | |
| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060530-16-5 | |
| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2060530-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | k-Ras(g12C) inhibitor 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2060530165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | K-RAS(G12C) INHIBITOR 6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPV55C3PN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















